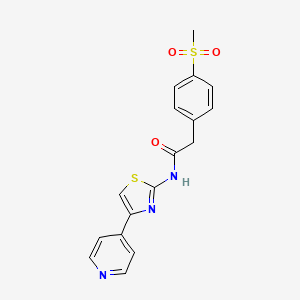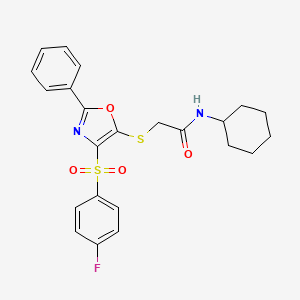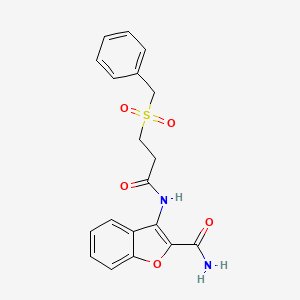![molecular formula C21H18N4O2S B2542792 2-Ethoxy-N-(2-Methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamid CAS No. 896678-46-9](/img/structure/B2542792.png)
2-Ethoxy-N-(2-Methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For instance, various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported. Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Diese Verbindung, als ein neuartiges Thiazolo[4,5-b]pyridin, soll eine hohe antioxidative Aktivität aufweisen . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.
Antibakterielle Aktivität
Es wurde festgestellt, dass sie antimikrobielle Eigenschaften besitzt . Antimikrobielle Substanzen bieten einen Schutz gegen schädliche Mikroorganismen, einschließlich Bakterien und Pilze.
Herbizide Aktivität
Es wurde festgestellt, dass die Verbindung herbizide Eigenschaften besitzt . Herbizide werden in der Landwirtschaft weit verbreitet eingesetzt, um Unkräuter und unerwünschte Vegetation zu bekämpfen.
Entzündungshemmende Aktivität
Es wurde berichtet, dass sie entzündungshemmende Wirkungen hat . Entzündungshemmende Mittel werden in der Medizin häufig verwendet, um Entzündungen und Schwellungen zu reduzieren.
Antifungal Aktivität
Diese Verbindung wurde so entwickelt, dass sie eine antimykotische Aktivität zeigt . Antimykotika werden zur Behandlung und Vorbeugung von Mykosen wie Fußpilz, Ringwurm, Candidiasis (Soor), schwerwiegenden systemischen Infektionen wie Kryptokokkenmeningitis und anderen eingesetzt.
Antitumor Aktivität
Es wurde festgestellt, dass sie Antitumor-Eigenschaften besitzt . Antitumormittel werden in der Krebstherapie eingesetzt, um das Wachstum von Tumoren zu hemmen.
Entwicklung neuer Medikamente
Derivate von Thiazolo[3,2-a]pyrimidin, insbesondere 2-substituierte, sind vielversprechende Gerüste für die Entwicklung neuer Medikamente, darunter auch Krebsmedikamente . Der Thiazolo[3,2-a]pyrimidin-Bestandteil kann durch Einführung neuer Bindungsstellen leicht modifiziert werden, was für die Optimierung der Interaktion zwischen Ligand und biologischem Ziel extrem notwendig ist .
Wirkmechanismus
Target of Action
The primary target of the compound 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is currently unknown. This compound is a thiazolopyridine derivative, a class of compounds known for their broad spectrum of pharmacological activities . .
Mode of Action
As a thiazolopyridine derivative, it may interact with its targets in a manner similar to other compounds in this class . .
Biochemical Pathways
Thiazolopyridine derivatives are known to possess a broad spectrum of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of pharmacological activities of thiazolopyridine derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.
Zukünftige Richtungen
The future directions of research involving similar compounds have been suggested. For instance, derivatives of thiazolo[3,2-a]pyridine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . In addition, the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Biochemische Analyse
Biochemical Properties
2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with PI3K, inhibiting its activity and thereby influencing biochemical reactions within the cell .
Cellular Effects
The inhibition of PI3K by 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide can have profound effects on various types of cells and cellular processes. By inhibiting PI3K, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide exerts its effects through binding interactions with PI3K, leading to the inhibition of this enzyme . This inhibition can result in changes in gene expression and cellular metabolism, thereby influencing the overall function of the cell .
Temporal Effects in Laboratory Settings
The effects of 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide over time in laboratory settings are yet to be fully elucidated. Given its potent inhibitory activity on PI3K, it is likely that this compound could have long-term effects on cellular function, potentially influencing cell growth, proliferation, and survival .
Eigenschaften
IUPAC Name |
2-ethoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-3-27-19-15(6-4-10-22-19)18(26)24-16-9-8-14(12-13(16)2)20-25-17-7-5-11-23-21(17)28-20/h4-12H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLOBSQSEXJJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzyl 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetate](/img/structure/B2542709.png)

![2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B2542714.png)


![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B2542718.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542719.png)
![5-methyl-4-phenyl-2-{5-[2-(trifluoromethoxy)phenoxy]furan-2-yl}-1H-imidazole](/img/structure/B2542720.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide](/img/structure/B2542723.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2542725.png)
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2542727.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea](/img/structure/B2542731.png)
